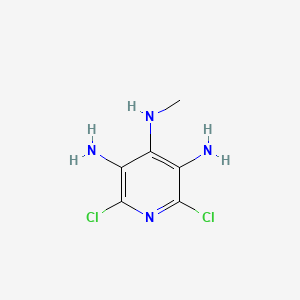
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
説明
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is a naturally occurring isoquinoline alkaloid that has been found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
科学的研究の応用
Synthesis of Dopamine Antagonists
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied in the synthesis of 8-aryltetrahydroisoquinolines, serving as dopamine antagonists. These compounds, synthesized using aryloxazolines as key intermediates, have been evaluated for potential neuroleptic activity. However, their in vivo effectiveness as antipsychotic agents, compared to standard neuroleptic agents, was not substantiated (Ellefson et al., 1980).
Tetrahydroisoquinoline Synthesis
Research has delved into various aspects of 1,2,3,4-tetrahydroisoquinoline synthesis, including an improved synthesis method for 2-(m-methoxyphenyl)ethylamine, a key component. This synthesis process involves treating m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by specific reactions leading to the tetrahydroisoquinolines (Kashdan et al., 1982).
Synthesis of Tetrazolyl-substituted Azocines
1-(p-Methoxyphenyl)tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines, when reacted with activated alkynes, form tetrazolyl-substituted azocines. This synthesis reveals complex pathways and highlights the chemical versatility of 1,2,3,4-tetrahydroisoquinoline derivatives (Titov et al., 2018).
Anticancer Agent Synthesis
1,2,3,4-Tetrahydroisoquinoline compounds have been explored as potential anticancer agents. These derivatives, part of the tetrahydroisoquinoline family of alkaloids, have been studied for their cytotoxic activities on various cancer cell lines, demonstrating potential as novel anticancer drugs (Redda et al., 2010).
Synthesis of Optically Active Derivatives
Optically active diaryl tetrahydroisoquinoline derivatives have been synthesized and structurally analyzed. These compounds are significant for stereocontrol in catalyst applications, with implications in chiral synthesis and pharmaceutical development (Naicker et al., 2011).
Diastereoselective Synthesis
Diastereoselective addition of chiral acetaldehyde acetals to various imines has been utilized in the asymmetric synthesis of 1-aryltetrahydroisoquinolines. This process is key in producing enantiomerically pure dihydroisoquinolines, which have relevance in medicinal chemistry (Wünsch & Nerdinger, 1999).
Synthesis of Antiarrhythmic Compounds
1-Nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines have been synthesized and studied for their antiarrhythmic properties. This research provides insights into the cardiovascular effects of tetrahydroisoquinoline derivatives (Markaryan et al., 2000).
特性
IUPAC Name |
1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWJYAVCVORST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)
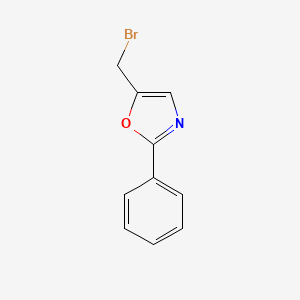
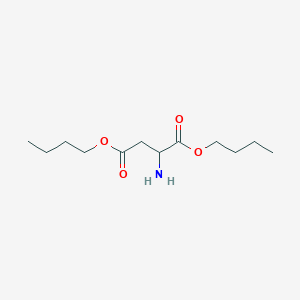
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3155544.png)
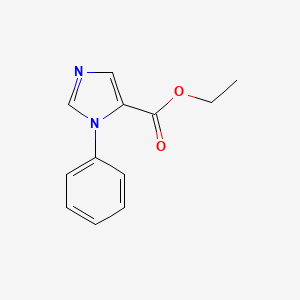
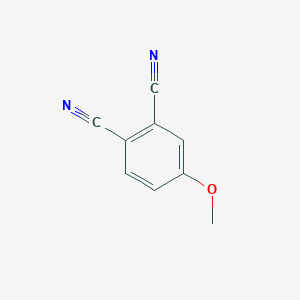


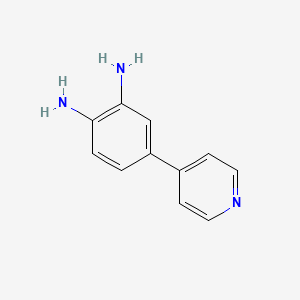

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)
